molecular formula C9H12N6OS2 B10880078 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B10880078
M. Wt: 284.4 g/mol
InChI Key: QASQSLWSJCDMNN-UHFFFAOYSA-N
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Description

N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazides with appropriate nitriles or by the Huisgen cycloaddition reaction.

    Coupling of the Thiadiazole and Triazole Rings: The final step involves the coupling of the thiadiazole and triazole rings through a suitable linker, such as an acetamide group, using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: As a component in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it could target bacterial cell wall synthesis or protein synthesis pathways. If it has anticancer properties, it could inhibit specific enzymes or signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
  • N~1~-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Uniqueness

N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE is unique due to the presence of the isopropyl group, which can influence its biological activity, solubility, and overall chemical properties compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C9H12N6OS2

Molecular Weight

284.4 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C9H12N6OS2/c1-5(2)7-13-15-9(18-7)12-6(16)3-17-8-10-4-11-14-8/h4-5H,3H2,1-2H3,(H,10,11,14)(H,12,15,16)

InChI Key

QASQSLWSJCDMNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NC=NN2

Origin of Product

United States

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